molecular formula C20H14Cl2N4O2 B5022613 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride

2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride

Cat. No. B5022613
M. Wt: 413.3 g/mol
InChI Key: ZLFWGKFIIWAWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazoline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In

Scientific Research Applications

2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride has been found to have various scientific research applications. It has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in neurological research, as it has been found to have neuroprotective effects and to improve cognitive function in animal models. Additionally, it has been studied for its potential use in cardiovascular research, as it has been found to have vasodilatory effects and to improve blood flow in animal models.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. It has also been found to inhibit the activity of nitric oxide synthase, which is involved in the regulation of blood flow and blood pressure.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to improve blood flow and blood pressure by inducing vasodilation and reducing vascular resistance.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride in lab experiments include its ability to inhibit the activity of various enzymes and signaling pathways, its potential use in cancer, neurological, and cardiovascular research, and its ability to induce apoptosis and cell cycle arrest. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride. One direction is to further explore its potential use in cancer research, including its ability to inhibit the growth of different types of cancer cells and its potential use in combination with other chemotherapeutic agents. Another direction is to further explore its potential use in neurological research, including its ability to improve cognitive function and to protect against neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride involves several steps. The first step involves the condensation of 2-chloroaniline with 3-nitrobenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then subjected to cyclization with anthranilic acid in the presence of polyphosphoric acid. The final product is obtained by treatment with hydrochloric acid and recrystallization from ethanol.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(3-nitrophenyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2.ClH/c21-17-10-3-1-8-15(17)19-23-18-11-4-2-9-16(18)20(24-19)22-13-6-5-7-14(12-13)25(26)27;/h1-12H,(H,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFWGKFIIWAWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.